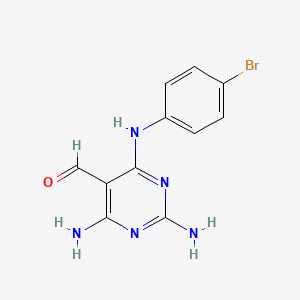

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

Description

Properties

CAS No. |

16597-41-4 |

|---|---|

Molecular Formula |

C11H10BrN5O |

Molecular Weight |

308.13 g/mol |

IUPAC Name |

2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C11H10BrN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17) |

InChI Key |

NIDHVFUNUACGKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4-diaminopyrimidine with 4-bromoaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with sodium hydroxide as a base. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly solvents and reagents is considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Condensation: Primary amines or hydrazines in the presence of acid or base catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products

Substitution: Products with various nucleophiles replacing the bromine atom.

Condensation: Schiff bases or hydrazones.

Oxidation: Carboxylic acids.

Reduction: Alcohols

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core with the following characteristics:

- Molecular Formula: CHBrNO

- Molecular Weight: 308.13 g/mol

- CAS Number: 16597-41-4

- IUPAC Name: 2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

This unique structure allows for various chemical modifications and interactions, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Anti-Cancer Activity: Compounds derived from this structure have shown potential anti-cancer properties by inhibiting cell proliferation mechanisms. For instance, derivatives have been tested against various cancer cell lines with significant results.

- Dihydrofolate Reductase Inhibition: The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. Research indicates that certain derivatives exhibit selective inhibition against pathogens like Pneumocystis carinii and Toxoplasma gondii, which is essential for developing targeted therapies with fewer side effects .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its brominated aniline moiety enhances reactivity in substitution reactions, allowing for the synthesis of various derivatives with tailored properties.

Biological Studies

The biological interactions of this compound are being explored extensively:

- Enzyme Interaction Studies: The compound's ability to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and mechanisms in biological systems. Its interaction with DHFR has been characterized to understand selectivity and potency better .

Case Study 1: Inhibition of Toxoplasma gondii DHFR

Research highlighted the efficacy of certain derivatives of 2,4-diaminopyrimidine against Toxoplasma gondii DHFR. One derivative demonstrated a 16-fold increase in potency compared to trimethoprim, indicating its potential as a therapeutic agent against opportunistic infections .

Case Study 2: Anti-Tubercular Activity

Another study investigated the anti-tubercular properties of pyrimidine derivatives. Specific modifications to the core structure resulted in significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. This suggests that structural variations can enhance biological activity against tuberculosis .

Data Tables

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anti-cancer or anti-microbial effects .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparisons

Table 1: Substituent Effects on DHFR Inhibition

*Estimated based on bromine’s contribution to lipophilicity.

Table 2: Halogen and Functional Group Comparisons

Biological Activity

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and other related enzymes. This compound's structure includes a brominated aniline moiety, which may enhance its interaction with target enzymes, potentially leading to significant therapeutic applications.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, making it a prime target for drug development against various pathogens and cancers. The compound has been studied for its ability to inhibit DHFR from different organisms, including Pneumocystis carinii and Toxoplasma gondii. Research indicates that derivatives of 2,4-diaminopyrimidine can exhibit selective inhibition against these pathogens while sparing mammalian DHFR, which is crucial for minimizing side effects in therapeutic applications.

- Selectivity and Potency : Studies have shown that certain analogs of 2,4-diamino pyrimidines can achieve more than 18-fold selectivity for P. carinii DHFR compared to rat liver DHFR . This selectivity is attributed to specific hydrophobic interactions between the compound and the enzyme's active site.

Antimicrobial Activity

In addition to its role as a DHFR inhibitor, this compound has demonstrated antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Mycobacterium avium and other opportunistic pathogens affecting immunocompromised patients .

Case Study 1: Inhibition of Toxoplasma gondii DHFR

A series of studies focused on the synthesis and biological evaluation of 2,4-diaminopyrimidine derivatives revealed that certain compounds exhibited potent inhibitory effects against Toxoplasma gondii DHFR. For example, one derivative showed a 16-fold increase in potency compared to trimethoprim, a commonly used antibiotic . These findings highlight the potential of this class of compounds in treating infections caused by opportunistic pathogens.

Case Study 2: Anti-Tubercular Activity

Recent research has explored the anti-tubercular activity of pyrimidine derivatives. One study reported that specific derivatives containing thiazole groups exhibited significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . This suggests that modifications to the core structure can enhance biological activity against tuberculosis.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-component reactions involving pyrimidine precursors, aldehydes, and bromoaniline derivatives. Key steps include:

- Condensation : Reacting 4-bromoaniline with a pyrimidine-5-carbaldehyde intermediate under reflux in ethanol or DMF, using catalysts like acetic acid or piperidine to enhance yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

- Optimization : Adjusting reaction temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products (e.g., dimerization).

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.4–7.8 ppm, aldehyde proton at δ 9.8–10.2 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 363.2) .

- IR Spectroscopy : Peaks at ~2210 cm (C≡N) and ~1660 cm (C=O) for functional group validation .

Q. How can researchers distinguish this compound from structurally similar pyrimidine derivatives?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis to resolve spatial arrangement of the 4-bromoanilino and aldehyde groups (e.g., bond angles, dihedral angles) .

- Chromatographic Retention Times : Compare HPLC retention times using a C18 column and acetonitrile/water mobile phase against reference standards .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aldehyde group in this compound during nucleophilic additions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varying pH and solvent conditions to assess aldehyde activation.

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to evaluate electron density at the aldehyde carbon and predict nucleophilic attack sites .

- Isotopic Labeling : Introduce -labeled aldehydes to track oxygen transfer in reactions like Schiff base formation .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

- Methodological Answer :

- Variable Temperature NMR : Perform experiments at 25°C and −40°C to identify dynamic effects (e.g., hindered rotation of the bromoanilino group) .

- 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton signals with carbon environments.

- Cross-Validation : Compare results with crystallographic data (e.g., bond lengths in X-ray structures) to confirm assignments .

Q. What strategies are effective for studying this compound’s potential as a kinase inhibitor in in vitro assays?

- Methodological Answer :

- Enzyme Kinetics : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC values against target kinases like EGFR or CDK2.

- Docking Simulations : Perform molecular docking (AutoDock Vina) with kinase crystal structures (PDB IDs: 1M17, 2R3P) to predict binding modes .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified bromoanilino or aldehyde groups to identify critical pharmacophores .

Q. How can computational tools improve the design of derivatives with enhanced solubility or stability?

- Methodological Answer :

- QSAR Modeling : Train models on datasets of pyrimidine derivatives to predict logP and aqueous solubility .

- Molecular Dynamics (MD) : Simulate solvation shells in water/DMSO mixtures to assess aggregation tendencies.

- Thermodynamic Profiling : Calculate Gibbs free energy of hydration (COSMO-RS) to guide substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.